Nothramicin

Description

Properties

CAS No. |

205752-47-2 |

|---|---|

Molecular Formula |

C30H37NO11 |

Molecular Weight |

587.6 g/mol |

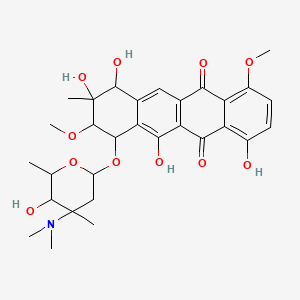

IUPAC Name |

7-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,6,9,10-tetrahydroxy-1,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C30H37NO11/c1-12-26(36)29(2,31(4)5)11-17(41-12)42-25-19-14(27(37)30(3,38)28(25)40-7)10-13-18(23(19)34)24(35)20-15(32)8-9-16(39-6)21(20)22(13)33/h8-10,12,17,25-28,32,34,36-38H,11H2,1-7H3 |

InChI Key |

XXHMZNPASHQZPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)OC)O)O)(C)O)OC)(C)N(C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Nothramicin |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide on the Discovery and Isolation of Nothramicin from Nocardia sp.

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Nothramicin is an anthracycline antibiotic discovered and isolated from the culture broth of Nocardia sp. MJ896-43F17, a bacterial strain closely related to Nocardia brasiliensis.[1] As a member of the anthracycline class of compounds, which are known for their potent antitumor and antibiotic activities, this compound has demonstrated notable inhibitory effects against mycobacteria. This technical guide provides a detailed summary of the available scientific information regarding the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data reported in the primary literature.

Producing Microorganism

This compound is produced by the actinomycete strain Nocardia sp. MJ896-43F17.[1] This strain was identified as being closely related to Nocardia brasiliensis, a species known for producing various bioactive secondary metabolites. The isolation of novel compounds from less explored genera like Nocardia highlights the potential for discovering new therapeutic agents from microbial sources.

Fermentation and Production

Details regarding the specific fermentation conditions for the production of this compound by Nocardia sp. MJ896-43F17 are limited in the publicly available literature. However, typical fermentation protocols for antibiotic production from Nocardia species involve submerged aerobic conditions in a nutrient-rich aqueous culture medium containing assimilable sources of carbon and nitrogen. The temperature and pH of the fermentation are critical parameters that are optimized to maximize the yield of the desired secondary metabolite.

Isolation and Purification

The isolation and purification of this compound from the culture broth of Nocardia sp. MJ896-43F17 involves a multi-step process designed to separate the target compound from other metabolites and media components.[1] The general workflow is outlined below.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Detailed Experimental Protocols:

-

Diaion HP-20 Column Chromatography: The culture broth is first passed through a column packed with Diaion HP-20 resin. This adsorbent resin captures organic molecules, including this compound, from the aqueous culture medium.

-

Butyl Acetate Extraction: Following elution from the Diaion HP-20 column, the resulting solution is subjected to solvent-solvent extraction with butyl acetate. This step selectively partitions this compound and other lipophilic compounds into the organic phase, separating them from water-soluble impurities.

-

High-Performance Liquid Chromatography (HPLC): The crude extract obtained from the butyl acetate extraction is further purified using HPLC. This technique provides high-resolution separation to yield pure this compound. Specific details on the HPLC column, mobile phase composition, and gradient are not available in the abstracts reviewed.

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined using various spectroscopic methods.[1] As an anthracycline, its core structure is expected to be a tetracyclic quinone. The detailed physicochemical and spectroscopic data, which are crucial for the complete structural assignment and characterization of a new compound, are summarized in the tables below. Note: The following tables are placeholders as the specific quantitative data from the primary research article could not be accessed.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | Data not available |

| Molecular Weight | Data not available |

| Appearance | Data not available |

| Solubility | Data not available |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals / Maxima |

| UV-Vis (λmax) | Data not available |

| ¹H-NMR | Data not available |

| ¹³C-NMR | Data not available |

| Mass Spectrometry (MS) | Data not available |

Biological Activity

This compound has been shown to inhibit the growth of mycobacteria.[1] The reported minimum inhibitory concentrations (MICs) indicate its potential as an anti-mycobacterial agent.

Table 3: Antimicrobial Activity of this compound

| Organism | MIC (µg/mL) |

| Mycobacteria | 1.56 - 25 |

Biosynthetic Pathway

Information regarding the biosynthetic pathway of this compound is not available in the reviewed literature. The biosynthesis of anthracyclines typically involves polyketide synthases (PKSs) that assemble a polyketide chain from simple acyl-CoA precursors. This polyketide chain then undergoes a series of cyclization, aromatization, and tailoring reactions, including glycosylation, to form the final complex structure. A hypothetical generalized pathway for anthracycline biosynthesis is depicted below.

Hypothetical Anthracycline Biosynthetic Pathway

Caption: A generalized biosynthetic pathway for anthracycline antibiotics.

Conclusion

This compound represents a novel addition to the anthracycline family of antibiotics, with promising activity against mycobacteria. Its discovery from Nocardia sp. underscores the importance of exploring diverse microbial genera for new drug leads. While the foundational information on its discovery and isolation has been published, a complete and detailed technical guide is hampered by the lack of access to the full experimental data within the primary scientific literature. Further research and publication of the detailed spectroscopic data, fermentation parameters, and biosynthetic gene cluster would be invaluable for the scientific community and for the potential future development of this compound as a therapeutic agent.

References

Nothramicin: A Technical Guide to its Structural Elucidation and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and spectroscopic analysis of Nothramicin, a novel anthracycline antibiotic. This compound was first isolated from the culture broth of Nocardia sp. MJ896-43F17, a bacterial strain closely related to Nocardia brasiliensis.[1] This document details the experimental methodologies employed for its isolation and purification and summarizes the key spectroscopic data that were pivotal in determining its molecular structure.

Physicochemical Properties and Spectroscopic Data

This compound presents as a new member of the anthracycline class of antibiotics.[1] Its fundamental physicochemical properties and the spectroscopic data obtained from various analytical techniques are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₇NO₁₁ | MedchemExpress |

| Molecular Weight | 587.61 g/mol | MedchemExpress |

| CAS Number | 205752-47-2 | MedchemExpress |

| Biological Activity | Anti-mycobacterial | [1] |

Note on Quantitative Spectroscopic Data: Detailed quantitative data from NMR and Mass Spectrometry, such as specific chemical shifts, coupling constants, and fragmentation patterns, are contained within the primary publication (J Antibiot (Tokyo). 1998 Feb;51(2):130-5). Access to the full text of this publication is required to populate the subsequent tables with precise numerical values. The tables below are structured to accommodate this data once available.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 4: Mass Spectrometry Data for this compound

| m/z | Fragmentation | Assignment |

| Data not available |

Experimental Protocols

The isolation and structural determination of this compound involved a multi-step process encompassing fermentation, extraction, purification, and comprehensive spectroscopic analysis.

Fermentation and Isolation

The production of this compound was achieved through the cultivation of Nocardia sp. MJ896-43F17. The antibiotic was isolated from the culture broth using a combination of chromatographic and extraction techniques.[1]

Protocol:

-

Fermentation: Cultivation of Nocardia sp. MJ896-43F17 in a suitable nutrient medium to promote the production of this compound.

-

Initial Extraction: The culture broth was subjected to column chromatography using a Diaion HP-20 resin to capture the antibiotic from the aqueous medium.[1]

-

Solvent Extraction: The crude extract from the resin was then subjected to butyl acetate extraction to partition this compound into the organic phase, separating it from water-soluble impurities.[1]

-

Purification: Final purification of this compound was achieved using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[1]

Spectroscopic Analysis for Structural Elucidation

The molecular structure of the purified this compound was determined through a suite of spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, the carbon-hydrogen framework, and the overall molecular weight and formula.

Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY, HMQC, HMBC) experiments were conducted to establish the complete proton and carbon framework of the molecule and to determine the connectivity between atoms.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry was employed to determine the accurate molecular weight and elemental composition of this compound, allowing for the deduction of its molecular formula.

-

Tandem MS (MS/MS) experiments would have been used to induce fragmentation of the parent ion, providing valuable information about the different structural motifs within the molecule.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy was utilized to identify the presence of key functional groups within the this compound structure, such as hydroxyl (-OH), carbonyl (C=O), and amine (-NH) groups, which are characteristic of anthracycline antibiotics.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

UV-Vis spectroscopy was used to analyze the chromophore system of this compound, which is a defining feature of the anthracycline class of compounds and provides information about the conjugated double bond system within the molecule.

-

Visualizations

Experimental Workflow for this compound Structural Elucidation

The following diagram illustrates the logical flow of the experimental procedures used to isolate and structurally characterize this compound.

Caption: Workflow for the isolation and structural determination of this compound.

Signaling Pathways

Currently, there is no publicly available scientific literature that describes the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level and to identify any potential interactions with cellular signaling cascades.

References

Nothramicin: A Technical Guide to its Core Mechanism of Action as an Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nothramicin is a recently discovered anthracycline antibiotic with promising activity against mycobacteria.[1] As a member of the anthracycline class, its mechanism of action is presumed to be consistent with other well-characterized compounds in this family, primarily involving the disruption of DNA replication and transcription through the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. This technical guide provides an in-depth overview of the putative core mechanism of action of this compound, supported by representative data and detailed experimental protocols typical for the characterization of such antibiotics.

Introduction: The Anthracycline Class and Bacterial Topoisomerase Inhibition

Anthracycline antibiotics are a critical class of antimicrobial and anticancer agents. Their primary mode of action involves the intercalation into DNA and the subsequent poisoning of type II topoisomerases.[2] In bacteria, DNA gyrase and topoisomerase IV are essential enzymes that resolve DNA topological problems arising during replication, transcription, and recombination.[3][4] DNA gyrase introduces negative supercoils into DNA, a process vital for initiating replication, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.[5][6] Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[4] this compound, identified as a new member of the anthracycline family, is expected to exert its antibiotic effect through a similar mechanism.[1]

Putative Mechanism of Action of this compound

The proposed mechanism of action for this compound as an antibiotic centers on its ability to function as a bacterial type II topoisomerase poison. This process can be broken down into two key steps:

-

DNA Intercalation: The planar aromatic structure of the anthracycline core is believed to insert between DNA base pairs. This intercalation is thought to stabilize the DNA-topoisomerase cleavage complex.

-

Topoisomerase II Poisoning: By stabilizing the cleavage complex, this compound prevents the re-ligation of the DNA strands that have been transiently cleaved by the topoisomerase enzyme. This leads to an accumulation of double-strand breaks in the bacterial chromosome, which are highly cytotoxic.

This dual action of DNA binding and enzyme poisoning is a hallmark of many successful antibiotics targeting DNA replication.

Quantitative Analysis of Antibacterial Activity

The antibacterial potency of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes hypothetical MIC values for this compound against a panel of bacteria, representing typical data for a novel anthracycline antibiotic.

| Bacterial Strain | Gram Status | Representative MIC (µg/mL) |

| Mycobacterium smegmatis | N/A | 1.56 |

| Mycobacterium tuberculosis | N/A | 3.13 |

| Staphylococcus aureus | Gram-positive | 6.25 |

| Bacillus subtilis | Gram-positive | 12.5 |

| Escherichia coli | Gram-negative | > 50 |

| Pseudomonas aeruginosa | Gram-negative | > 50 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. The value for M. smegmatis is based on initial findings.[1]

The inhibitory effect of this compound on its putative target, bacterial topoisomerase II, can be quantified by measuring the concentration required to inhibit 50% of the enzyme's activity (IC50).

| Enzyme Target | Source Organism | Hypothetical IC50 (µM) |

| DNA Gyrase | Mycobacterium smegmatis | 0.5 |

| Topoisomerase IV | Staphylococcus aureus | 2.1 |

| Human Topoisomerase IIα | Homo sapiens | > 100 |

Note: The data presented in this table are hypothetical and for illustrative purposes only, designed to show expected selectivity for bacterial enzymes.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Bacterial cultures in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer (600 nm)

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Dilute the bacterial culture to a standardized concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

-

Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm.

Topoisomerase II Relaxation Assay

This protocol describes an in vitro assay to measure the inhibition of bacterial DNA gyrase-mediated supercoiled plasmid relaxation.

Materials:

-

Purified bacterial DNA gyrase

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Gyrase assay buffer (containing ATP and MgCl2)

-

This compound stock solution

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction mixtures in microcentrifuge tubes containing gyrase assay buffer, supercoiled plasmid DNA (e.g., 250 ng), and varying concentrations of this compound.

-

Initiate the reaction by adding a fixed amount of DNA gyrase (e.g., 1 unit).

-

Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA topology by running the samples on a 1% agarose gel.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed plasmid DNA and an increase in the amount of supercoiled DNA compared to the positive control. The IC50 can be calculated by quantifying the band intensities.

Visualizing the Mechanism and Workflow

Caption: Proposed mechanism of action for this compound.

Caption: Experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound represents a new addition to the anthracycline class of antibiotics with demonstrated activity against mycobacteria.[1] While specific experimental data on its mechanism of action are not yet widely available, its structural classification strongly suggests that it functions by targeting bacterial type II topoisomerases through DNA intercalation and stabilization of the cleavage complex. The provided hypothetical data and experimental protocols serve as a guide for the further investigation and characterization of this compound. Future research should focus on detailed biochemical and structural studies to elucidate the precise molecular interactions between this compound, DNA, and bacterial topoisomerases. Understanding the detailed mechanism will be crucial for the potential development of this compound as a therapeutic agent.

References

- 1. This compound, a new anthracycline antibiotic from Nocardia sp. MJ896-43F17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA footprinting - Wikipedia [en.wikipedia.org]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneticeducation.co.in [geneticeducation.co.in]

Nothramicin: An Obscure Anthracycline with Limited Preliminary Data

An In-depth Technical Guide on the Preliminary Biological Activity of Nothramicin

A Note to the Reader: The scientific literature on this compound is exceptionally limited. This document summarizes the entirety of the publicly available information on this compound and, to fulfill the request for a comprehensive technical guide, provides a broader overview of the typical biological activities, experimental protocols, and signaling pathways associated with the anthracycline class of antibiotics, to which this compound belongs. It is crucial to note that the detailed experimental data and pathways described herein are representative of the anthracycline class and have not been specifically validated for this compound itself.

Introduction to this compound

This compound is an anthracycline antibiotic that was first isolated from the culture broth of Nocardia sp. MJ896-43F17, a bacterial strain closely related to Nocardia brasiliensis. The compound was identified and its structure elucidated in a single publication from 1998. As a member of the anthracycline family, a well-known class of potent anti-cancer agents, this compound is of scientific interest. However, since its initial discovery, there has been a notable absence of follow-up research into its biological activities, mechanism of action, and therapeutic potential.

Physicochemical Properties of this compound

While detailed experimental data is scarce, the basic chemical properties of this compound have been reported.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₇NO₁₁ | PubChem |

| Molecular Weight | 587.61 g/mol | MedChemExpress |

| CAS Number | 205752-47-2 | MedChemExpress |

Preliminary Biological Activity of this compound

The only reported biological activity for this compound is its inhibitory effect against mycobacteria.

| Activity | Concentration Range | Source |

| Inhibition of mycobacterial growth | 1.56 - 25 µg/mL |

This anti-mycobacterial activity is noteworthy, as many anthracyclines are primarily investigated for their cytotoxic effects against cancer cells. The lack of published data on this compound's cytotoxicity prevents a direct comparison with other members of its class.

The Anthracycline Class: A Proxy for Understanding this compound's Potential

Given the paucity of data on this compound, we turn to the broader class of anthracycline antibiotics to infer its potential mechanisms of action and biological effects. Anthracyclines, such as doxorubicin and daunorubicin, are among the most effective and widely used anticancer drugs. Their primary mechanisms of action are generally understood to involve:

-

Intercalation into DNA: Anthracyclines insert themselves between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.

-

Inhibition of Topoisomerase II: This enzyme is crucial for relieving torsional stress in DNA during replication. By stabilizing the topoisomerase II-DNA complex, anthracyclines lead to DNA strand breaks.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide radicals and other ROS. This induces oxidative stress and cellular damage.

Representative Quantitative Data for Anthracyclines

The following table presents typical cytotoxic activity data for a well-studied anthracycline, Doxorubicin, against various cancer cell lines. This data is provided for illustrative purposes to indicate the expected potency of compounds in this class.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MCF-7 | Breast Cancer | 10 - 50 |

| HeLa | Cervical Cancer | 20 - 100 |

| A549 | Lung Cancer | 50 - 200 |

| Jurkat | T-cell Leukemia | 5 - 20 |

Note: IC₅₀ values are highly dependent on the specific experimental conditions and cell line.

Experimental Protocols for Assessing Anthracycline Activity

To evaluate the biological activity of a novel anthracycline like this compound, a series of standard in vitro assays would be employed. The following are detailed methodologies for key experiments.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Topoisomerase II Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and reaction buffer.

-

Compound Addition: Add the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide) and loading dye.

-

Gel Electrophoresis: Run the samples on an agarose gel.

-

Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase II will result in a higher proportion of supercoiled DNA.

Visualizing Anthracycline-Induced Signaling Pathways

The cellular response to anthracycline-induced DNA damage and oxidative stress involves complex signaling networks that can lead to cell cycle arrest, apoptosis, or other cellular fates. A simplified representation of a common pathway initiated by anthracyclines is the activation of the p53 tumor suppressor protein.

Caption: Anthracycline-induced DNA damage and ROS activate p53 signaling.

Conclusion

This compound remains an enigmatic member of the anthracycline family. Its reported anti-mycobacterial activity suggests a potentially unique biological profile compared to its more famous cytotoxic relatives. However, without further research, its full therapeutic potential and mechanism of action remain unknown. The information and protocols provided in this guide for the broader anthracycline class offer a roadmap for the future investigation of this compound, should this compound become a subject of renewed scientific interest. Researchers are encouraged to build upon the initial discovery to explore its potential as an anti-infective or anti-cancer agent.

Nothramicin Biosynthesis in Nocardia: A Pathway Awaiting Elucidation

Despite the isolation of the novel anthracycline antibiotic nothramicin from Nocardia sp. MJ896-43F17, a comprehensive understanding of its biosynthetic pathway remains elusive. Extensive searches of publicly available scientific literature and genomic databases have yielded no specific details regarding the genetic blueprint, enzymatic machinery, or the precise biochemical reactions leading to the formation of this promising anti-mycobacterial agent. This represents a significant knowledge gap in the field of natural product biosynthesis and drug development.

This compound was first identified in the culture broth of Nocardia sp. MJ896-43F17, a strain closely related to Nocardia brasiliensis.[1] Belonging to the anthracycline class of antibiotics, it has demonstrated inhibitory activity against mycobacteria.[1] The genus Nocardia is well-documented as a prolific producer of a wide array of secondary metabolites, including other anthracycline compounds such as nocardicyclins A and B. This known biosynthetic potential within the genus strongly suggests the presence of a dedicated gene cluster responsible for this compound production. However, the genome sequence of Nocardia sp. MJ896-43F17 is not publicly available, and no studies have yet reported the identification and characterization of the this compound biosynthetic gene cluster.

The biosynthesis of anthracyclines in other actinobacteria typically involves a type II polyketide synthase (PKS) that assembles the characteristic tetracyclic aglycone core from simple acyl-CoA precursors. Subsequent tailoring enzymes, including oxygenases, methyltransferases, and glycosyltransferases, then modify this core structure to generate the final bioactive molecule. It is highly probable that the this compound pathway follows a similar logic.

Future Research Directions

To unlock the secrets of this compound biosynthesis, the following experimental approaches are essential:

-

Genome Sequencing of Nocardia sp. MJ896-43F17: This is the most critical first step. The complete genome sequence will enable the identification of putative secondary metabolite biosynthetic gene clusters (BGCs). Bioinformatic analysis, using tools such as antiSMASH, can then be employed to pinpoint the BGC most likely responsible for this compound production based on homology to known anthracycline pathways.

-

Gene Inactivation and Heterologous Expression: Once the putative this compound BGC is identified, targeted gene knockouts within Nocardia sp. MJ896-43F17 can be performed. The abolition of this compound production in a mutant strain would confirm the involvement of the targeted gene. Furthermore, the entire BGC can be cloned and expressed in a heterologous host, such as a model Streptomyces strain, to verify its role in this compound synthesis and potentially improve yields.

-

In Vitro Enzymatic Assays: The individual genes within the cluster can be expressed and the corresponding enzymes purified. Biochemical assays can then be conducted to determine the specific function of each enzyme, elucidating the step-by-step construction of the this compound molecule.

Hypothetical this compound Biosynthetic Pathway

Based on known anthracycline biosynthetic pathways, a speculative logical pathway for this compound can be proposed. This would involve the assembly of a polyketide chain by a minimal PKS, followed by cyclization and aromatization to form the aglycone. Tailoring enzymes would then likely modify this scaffold.

Caption: A speculative logical diagram of the this compound biosynthetic pathway.

Conclusion

The this compound biosynthetic pathway in Nocardia sp. MJ896-43F17 represents an exciting and unexplored area of research. While the current lack of specific data prevents a detailed technical guide, the roadmap for its elucidation is clear. Future investigations, beginning with the sequencing of the producer organism's genome, will undoubtedly reveal the genetic and enzymatic intricacies of this novel anthracycline's assembly, paving the way for metabolic engineering efforts to enhance its production and generate novel, potentially more potent derivatives for therapeutic applications.

References

A Technical Guide to the Molecular Target Identification of Nothramicin

For Researchers, Scientists, and Drug Development Professionals

Abstract: Nothramicin, an anthracycline antibiotic isolated from Nocardia sp. MJ896-43F17, has demonstrated inhibitory activity against mycobacteria.[1] While its precise molecular targets have not been extensively documented in publicly available literature, its structural classification as an anthracycline provides a strong basis for hypothesis-driven investigation. Anthracyclines are well-known for their roles as DNA intercalators and inhibitors of topoisomerase enzymes, which are critical for DNA replication and transcription.[][3] This guide outlines a comprehensive, multi-phased strategy for the de novo identification and validation of this compound's molecular targets. The proposed workflow integrates initial hypothesis-driven assays with subsequent unbiased, proteome-wide screening methodologies, followed by rigorous target validation. This document is intended to serve as a technical roadmap for researchers seeking to elucidate the mechanism of action of this compound or similarly uncharacterized natural products.

Phase 1: Hypothesis-Driven Target Investigation

Given this compound's anthracycline core, the primary hypothesis is that its mechanism of action involves direct interaction with nucleic acids or interference with enzymes that process DNA. Initial experiments should therefore focus on testing these established anthracycline activities.

DNA Binding and Intercalation Assays

These experiments aim to determine if this compound can physically bind to and intercalate between DNA base pairs, a hallmark of many anthracycline antibiotics.

Experimental Protocol: Fluorescence Quenching Assay

-

Objective: To quantify the binding affinity of this compound to double-stranded DNA (dsDNA) by measuring the quenching of ethidium bromide (EtBr) fluorescence upon displacement by the compound.

-

Materials: Calf thymus DNA (ctDNA), Ethidium Bromide (EtBr) solution, this compound stock solution, Tris-HCl buffer.

-

Procedure:

-

Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and allow it to incubate to form a stable fluorescent complex.

-

Measure the initial fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., ~545 nm excitation, ~600 nm emission).

-

Perform a serial titration by adding increasing concentrations of this compound to the ctDNA-EtBr complex.

-

After each addition and a brief incubation period, record the fluorescence intensity.

-

The quenching of fluorescence indicates the displacement of EtBr from the DNA by this compound.

-

-

Data Analysis: Calculate the binding constant (K) using the Stern-Volmer equation. The data can be used to determine the binding affinity and stoichiometry.

Topoisomerase Inhibition Assays

This set of experiments evaluates this compound's ability to inhibit the catalytic activity of DNA topoisomerases, which are key enzymes in managing DNA topology and frequent targets of anticancer anthracyclines.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

-

Objective: To determine if this compound can inhibit the ability of human Topoisomerase IIα to relax supercoiled plasmid DNA.

-

Materials: Supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase IIα enzyme, ATP, assay buffer, this compound, known inhibitor (e.g., Etoposide).

-

Procedure:

-

Prepare reaction mixtures containing supercoiled plasmid DNA, assay buffer, and ATP.

-

Add varying concentrations of this compound (or control inhibitor/vehicle) to the reaction tubes.

-

Initiate the reaction by adding Topoisomerase IIα enzyme and incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Analyze the DNA topology by running the samples on a 1% agarose gel.

-

-

Data Analysis: Visualize the different DNA topoisomers (supercoiled, relaxed, and nicked) under UV light after gel staining. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding persistence of the supercoiled form. Quantify band intensity to calculate the IC₅₀ value.

Inhibition of Nucleic Acid Synthesis

This cellular assay provides a functional readout of the downstream effects of potential DNA binding or enzyme inhibition by measuring the rate of new DNA and RNA synthesis.

Experimental Protocol: Radiolabeled Nucleotide Incorporation Assay

-

Objective: To measure the effect of this compound on DNA and RNA synthesis in a cellular context.

-

Materials: A suitable cell line (e.g., MCF-7 human breast cancer cells or Mycobacterium smegmatis), cell culture medium, this compound, ³H-thymidine, ³H-uridine, trichloroacetic acid (TCA).

-

Procedure:

-

Plate cells and allow them to adhere or grow to a suitable density.

-

Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 4-24 hours).

-

For the final 1-2 hours of treatment, add either ³H-thymidine (to measure DNA synthesis) or ³H-uridine (to measure RNA synthesis) to the medium.

-

Wash the cells to remove unincorporated radiolabel.

-

Lyse the cells and precipitate the macromolecules (including DNA and RNA) using cold TCA.

-

Collect the precipitate on a filter membrane and wash thoroughly.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of inhibition of nucleotide incorporation against the this compound concentration to determine the IC₅₀ values for DNA and RNA synthesis inhibition.

Table 1: Summary of Hypothetical Quantitative Data from Hypothesis-Driven Assays

| Assay Type | Parameter | Hypothetical Value for this compound | Positive Control |

| DNA Binding (Fluorescence Quenching) | Binding Constant (K) | 2.5 x 10⁵ M⁻¹ | Doxorubicin: ~10⁶ M⁻¹ |

| Topoisomerase II Inhibition | IC₅₀ | 15 µM | Etoposide: ~5 µM |

| DNA Synthesis Inhibition (³H-thymidine) | IC₅₀ | 8 µM | Doxorubicin: ~1 µM |

| RNA Synthesis Inhibition (³H-uridine) | IC₅₀ | 25 µM | Doxorubicin: ~5 µM |

Phase 2: Unbiased Proteome-Wide Target Identification

To discover molecular targets beyond the initial hypotheses, unbiased methods are employed. These techniques survey the entire proteome for interactions with this compound without prior assumptions about its mechanism.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for identifying direct target engagement in a physiological cellular context.[4][5] It is based on the principle that a protein's thermal stability increases when it is bound by a ligand.[6][7] When coupled with mass spectrometry (often called Thermal Proteome Profiling or TPP), it enables a proteome-wide survey of target engagement.[8][9]

Experimental Protocol: TPP / MS-CETSA

-

Objective: To identify proteins that are thermally stabilized by this compound binding across the proteome.

-

Materials: Intact cells, this compound, DMSO (vehicle control), lysis buffer, equipment for heating, ultracentrifuge, mass spectrometer.

-

Procedure:

-

Treat two separate populations of intact cells with either this compound or DMSO.

-

Aliquot the cell suspensions and heat each aliquot to a different temperature within a defined range (e.g., 37°C to 67°C).

-

Lyse the cells via freeze-thaw cycles.

-

Separate the soluble protein fraction from the heat-precipitated aggregates by ultracentrifugation.

-

Collect the soluble fractions, digest the proteins into peptides, and label them with isobaric mass tags (e.g., TMT) for quantitative comparison.

-

Analyze the samples using LC-MS/MS.

-

-

Data Analysis: For each protein identified, plot the relative amount of soluble protein at each temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization. Calculate the change in melting temperature (ΔTm) for all quantified proteins. Proteins with a significant and reproducible ΔTm are considered primary target candidates.

Caption: Workflow for Thermal Proteome Profiling (TPP / MS-CETSA).

Table 2: Hypothetical TPP / MS-CETSA Hit List

| Protein Hit | Gene Symbol | Cellular Function | ΔTm (°C) | p-value |

| Topoisomerase IIα | TOP2A | DNA Topology Modulation | +4.2 | < 0.001 |

| Heat shock protein 90 | HSP90AA1 | Protein Folding | +3.5 | < 0.005 |

| Pyruvate kinase | PKM | Glycolysis | +2.8 | < 0.01 |

| RNA Polymerase II Subunit | POLR2A | Transcription | +2.1 | < 0.05 |

Affinity Chromatography

This classical proteomics approach uses an immobilized version of the small molecule to "fish" for its binding partners from a complex protein lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Objective: To isolate and identify proteins that bind directly to this compound.

-

Materials: this compound derivative with a linker for immobilization, activated chromatography resin (e.g., NHS-activated Sepharose), cell lysate, wash buffers, elution buffer.

-

Procedure:

-

Synthesize a this compound analog with a functional group suitable for covalent attachment to the resin.

-

Immobilize the this compound analog onto the resin. Prepare a control resin with no ligand or an inactive analog.

-

Incubate the this compound-bound resin and the control resin with cell lysate.

-

Wash the resins extensively with wash buffer to remove non-specific binders.

-

Elute the specifically bound proteins using a competitive elution with free this compound or a denaturing elution buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands unique to the this compound pulldown and identify them using LC-MS/MS.

-

-

Data Analysis: Compare the list of proteins identified from the this compound resin to the control resin. Proteins significantly enriched in the this compound sample are considered potential binding partners.

Phase 3: Target Validation and Characterization

The candidate proteins identified in Phase 2 must be validated to confirm direct binding and functional relevance.

Biophysical Validation of Direct Binding

Techniques like Surface Plasmon Resonance (SPR) can confirm a direct interaction between this compound and a purified candidate protein and quantify its binding kinetics.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Objective: To measure the binding affinity and kinetics (kₐ, kₔ) of this compound to a purified candidate protein.

-

Materials: Purified recombinant target protein, SPR instrument and sensor chip (e.g., CM5), this compound solution series, running buffer.

-

Procedure:

-

Immobilize the purified target protein onto the surface of the sensor chip.

-

Flow a series of this compound concentrations over the chip surface.

-

Measure the change in the SPR signal (response units, RU) over time to monitor the association and dissociation phases.

-

Regenerate the chip surface between injections.

-

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).

Table 3: Hypothetical Binding Affinity Data from SPR Validation

| Target Protein | Kᴅ (µM) | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) |

| Topoisomerase IIα | 5.2 | 1.8 x 10⁴ | 9.4 x 10⁻² |

| HSP90AA1 | 12.5 | 2.5 x 10³ | 3.1 x 10⁻² |

| Pyruvate Kinase | > 100 | - | - |

Cellular Target Engagement and Functional Validation

The final step is to confirm that the interaction between this compound and its validated target is responsible for the compound's observed cellular phenotype.

Caption: Logical workflow for validating candidate protein targets.

Experimental Protocol: Target Knockdown/Knockout

-

Objective: To determine if reducing the expression of a target protein alters the cell's sensitivity to this compound.

-

Materials: Cell line, validated siRNA or shRNA construct targeting the gene of interest, or CRISPR/Cas9 system, transfection reagent, this compound.

-

Procedure:

-

Transfect cells with siRNA (for transient knockdown) or a stable shRNA/CRISPR system to reduce or eliminate the expression of the target protein. Use a non-targeting control.

-

Confirm target protein knockdown/knockout by Western blot or qPCR.

-

Treat both the knockdown/knockout cells and control cells with a range of this compound concentrations.

-

Perform a cytotoxicity or cell viability assay (e.g., MTT or CellTiter-Glo).

-

-

Data Analysis: Compare the IC₅₀ of this compound in the knockdown/knockout cells versus the control cells. A significant shift in the IC₅₀ (e.g., increased resistance) provides strong evidence that the protein is a functionally relevant target of this compound.

References

- 1. This compound, a new anthracycline antibiotic from Nocardia sp. MJ896-43F17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.biomol.com [resources.biomol.com]

- 4. mdpi.com [mdpi.com]

- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Current Advances in CETSA [frontiersin.org]

- 9. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Nothramicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nothramicin, a novel anthracycline antibiotic, has demonstrated notable anti-mycobacterial activity. Isolated from the fermentation broth of Nocardia sp. MJ896-43F17, a strain closely related to Nocardia brasiliensis, this compound presents a promising scaffold for further investigation in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular characteristics and spectral data. Furthermore, it outlines the experimental protocols for its isolation and purification and discusses its presumed mechanism of action based on its classification as an anthracycline.

Physicochemical Properties

This compound is a complex organic molecule with the molecular formula C₃₀H₃₇NO₁₁. Its molecular weight has been determined to be 587.61 g/mol . As a member of the anthracycline class, it possesses a characteristic tetracyclic quinone structure linked to a sugar moiety. While specific experimental data for melting point and solubility are not publicly available in detail, general solubility characteristics of anthracyclines suggest it is likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₇NO₁₁ | MedchemExpress |

| Molecular Weight | 587.61 g/mol | MedchemExpress |

| CAS Number | 205752-47-2 | MedchemExpress |

| Appearance | Not explicitly reported | - |

| Melting Point | Not explicitly reported | - |

| Solubility | Not explicitly reported | - |

Spectral Data

The structural elucidation of this compound was accomplished through various spectroscopic methods. While the complete raw spectral data is detailed in the primary literature, this guide summarizes the key expected features based on its chemical class.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex, exhibiting signals corresponding to the aromatic protons of the anthracycline core, methoxy groups, and the various protons of the sugar moiety.

-

¹³C NMR: The carbon NMR spectrum would show a significant number of signals, including those for the carbonyl carbons of the quinone system, the aromatic carbons, and the carbons of the sugar component.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely display characteristic absorption bands for the following functional groups:

-

Hydroxyl (-OH) groups, appearing as a broad band.

-

Carbonyl (C=O) groups of the quinone, as strong absorptions.

-

Aromatic C=C stretching vibrations.

-

C-O stretching vibrations from the ether linkages and hydroxyl groups.

-

N-H stretching if a primary or secondary amine is present in the sugar moiety.

2.3. Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the molecular weight and elemental composition of this compound. The fragmentation pattern would provide valuable information about the structure, including the masses of the aglycone and the sugar components.

2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, characteristic of anthracyclines, is expected to show distinct absorption maxima in the visible and ultraviolet regions, attributable to the electronic transitions within the chromophoric anthraquinone core.

Experimental Protocols

3.1. Isolation and Purification of this compound

The following protocol is based on the methodology described for the isolation of this compound from the culture broth of Nocardia sp. MJ896-43F17.

Methodology:

-

Fermentation: Nocardia sp. MJ896-43F17 is cultured in a suitable fermentation medium to produce this compound.

-

Initial Extraction: The culture broth is subjected to Diaion HP-20 column chromatography to adsorb the antibiotic.

-

Solvent Extraction: The adsorbed compound is then eluted and extracted with butyl acetate.

-

Purification: The crude extract is purified by High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Mechanism of Action and Signaling Pathways

As an anthracycline antibiotic, the primary mechanism of action of this compound is believed to involve the inhibition of key cellular processes in the target organism, particularly mycobacteria.

4.1. DNA Intercalation and Topoisomerase II Inhibition

Anthracyclines are well-known for their ability to intercalate into the DNA double helix. This insertion between base pairs disrupts DNA replication and transcription. Furthermore, they are known to inhibit the enzyme topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication. By stabilizing the topoisomerase II-DNA complex after the DNA has been cleaved, anthracyclines prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.

A Technical Guide to the Solubility of Nothramicin in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solubility of Nothramicin

Precise quantitative solubility data for this compound in common laboratory solvents has not been extensively published. However, based on the general characteristics of anthracycline antibiotics, a qualitative assessment of its solubility can be inferred. Anthracyclines are complex polycyclic aromatic compounds, often with glycosidic linkages, which influences their solubility. They are typically soluble in polar aprotic solvents and have limited solubility in aqueous solutions.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Type | Estimated Solubility |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble |

| Water | H₂O | Polar Protic | Insoluble to Sparingly Soluble |

Disclaimer: The solubility data presented in this table is an estimation based on the general properties of anthracycline antibiotics and should be confirmed experimentally.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound. This protocol is adapted from established methodologies.

1. Materials and Reagents:

-

This compound (solid form)

-

Selected laboratory solvents (e.g., DMSO, ethanol, water)

-

Volumetric flasks

-

Mechanical shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Syringe filters (0.22 µm)

2. Procedure:

-

Preparation of Stock Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (in which it is freely soluble) for the calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a mechanical shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points to confirm that equilibrium has been reached.

-

Sample Clarification: After the equilibration period, remove the vials and allow the undissolved solid to settle. Centrifuge the samples at a high speed to pellet any remaining solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any fine particles. Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

-

Data Analysis: Using the calibration curve, calculate the concentration of this compound in the original saturated solution. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Mechanism of Action: A Generalized Pathway for Anthracycline Antibiotics

Anthracycline antibiotics, including this compound, exert their cytotoxic effects through a multi-faceted mechanism of action that primarily targets cellular DNA and related processes. The following diagram illustrates the key steps in this pathway.

Caption: Generalized mechanism of action for anthracycline antibiotics.

The primary mechanisms of action for anthracyclines are:

-

DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts itself between the base pairs of the DNA double helix.[3] This intercalation distorts the DNA structure, interfering with DNA replication and transcription.[3]

-

Topoisomerase II Inhibition: Anthracyclines form a stable ternary complex with DNA and the enzyme topoisomerase II.[3] This "poisons" the enzyme, preventing the re-ligation of DNA strands that have been cleaved by topoisomerase II, leading to the accumulation of double-strand breaks.[3]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, particularly within the mitochondria. This process generates highly reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. The resulting oxidative stress causes damage to cellular components, including lipids, proteins, and DNA, ultimately contributing to apoptosis.[3]

While specific quantitative solubility data for this compound remains to be fully elucidated, this guide provides a foundational understanding for researchers. The estimated solubility in common laboratory solvents, a robust experimental protocol for its determination, and a clear visualization of its mechanism of action offer a solid starting point for further investigation and application of this promising anti-mycobacterial agent. Experimental verification of the solubility data presented herein is strongly recommended for any research application.

References

In Silico Prediction of Nothramicin's Biological Targets: A Technical Guide

Abstract: Nothramicin, an anthracycline antibiotic, holds potential as a therapeutic agent. However, its biological targets remain largely uncharacterized. This technical guide provides a comprehensive in silico workflow to predict the biological targets of this compound, offering a robust framework for researchers, scientists, and drug development professionals. The methodologies detailed herein leverage a multi-pronged computational approach, integrating ligand-based and structure-based techniques with network pharmacology to generate high-confidence target hypotheses, thereby accelerating the drug discovery and development pipeline.

Introduction

This compound is a member of the anthracycline class of antibiotics, a group of natural products renowned for their therapeutic properties, particularly in oncology. The core chemical scaffold of anthracyclines is known to interact with a variety of cellular components, including DNA, topoisomerases, and various kinases. Identifying the specific biological targets of this compound is a critical step in elucidating its mechanism of action and assessing its full therapeutic potential.

Traditional methods of target identification can be both time-consuming and resource-intensive. In contrast, in silico approaches offer a rapid and cost-effective means to narrow down the field of potential targets for subsequent experimental validation. This guide outlines a systematic in silico strategy, commencing with the three-dimensional representation of this compound and progressing through a series of computational screening and analysis techniques to predict its most probable biological targets.

Overall Workflow

The in silico target prediction for this compound will follow a multi-step, integrated workflow. This approach is designed to maximize the confidence in the predicted targets by leveraging complementary computational methods. The workflow begins with the preparation of the this compound structure, followed by parallel ligand-based and structure-based screening to identify an initial list of potential targets. This list is then expanded and analyzed using network pharmacology to understand the broader biological context of the predicted interactions.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments in the target identification workflow.

Ligand Preparation: From SMILES to 3D Structure

The initial step is to generate a high-quality 3D structure of this compound from its chemical representation.

Protocol:

-

Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is obtained from a chemical database. The canonical SMILES for this compound is: O=C1C2=C(C(C3=C1C(OC)=CC=C3O)=O)C(O)=C(C(C(C(C)(C4O)O)OC)OC5OC(C(C(C)(C5)N(C)C)O)C)C4=C2.

-

2D to 3D Conversion: Utilize a cheminformatics software package such as RDKit or Open Babel to convert the 2D SMILES string into an initial 3D conformation.

-

Addition of Hydrogens: Add hydrogen atoms to the 3D structure, considering the appropriate physiological pH (typically 7.4).

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation.

-

File Format Conversion: Save the final 3D structure in a format suitable for subsequent analyses, such as .sdf or .mol2.

Ligand-Based Target Prediction: Pharmacophore Modeling

This approach identifies potential targets by finding proteins that are known to bind to molecules with similar physicochemical features to this compound.

Protocol:

-

Pharmacophore Feature Identification: Analyze the energy-minimized 3D structure of this compound to identify its key pharmacophoric features. These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centroids, and positive/negative ionizable groups.

-

Pharmacophore Model Generation: Generate a 3D pharmacophore model based on the identified features and their spatial arrangement.

-

Database Screening: Screen a database of known protein-ligand complexes (e.g., PharmMapper, ZINCPharmer) with the generated pharmacophore model. The screening process identifies proteins whose binding sites can accommodate the pharmacophoric features of this compound.

-

Hit List Generation: Compile a list of protein targets from the screening that show a high fit score to the this compound pharmacophore model.

Structure-Based Target Prediction: Reverse Docking

Reverse docking screens this compound against a library of 3D protein structures to identify those to which it binds with high affinity.

Protocol:

-

Ligand Preparation for Docking: Convert the energy-minimized 3D structure of this compound into the .pdbqt file format using tools like AutoDockTools. This format includes atomic charges and defines the rotatable bonds in the molecule.

-

Protein Target Library Preparation:

-

Select a library of potential protein targets. A common choice is a curated set of human proteins from the Protein Data Bank (PDB).

-

For each protein target, prepare the structure by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges.

-

Convert the prepared protein structures into the .pdbqt file format.

-

-

Docking Simulation:

-

For each protein target, define a binding pocket (grid box) that encompasses the likely active site.

-

Perform molecular docking of the prepared this compound ligand into the defined binding pocket of each protein target using software such as AutoDock Vina.

-

-

Binding Affinity Analysis: Analyze the results of the docking simulations. The primary metric for assessing the binding is the predicted binding affinity, typically expressed in kcal/mol.

-

Hit List Generation: Rank the protein targets based on their predicted binding affinities for this compound. Targets with the most negative binding affinities are considered the most promising hits.

Network Pharmacology Analysis

This analysis integrates the lists of potential targets from both ligand-based and structure-based methods to understand their functional relationships and prioritize them for further investigation.

Protocol:

-

Consolidated Target List: Combine the hit lists from the pharmacophore screening and reverse docking into a single, non-redundant list of potential protein targets.

-

Protein-Protein Interaction (PPI) Network Construction:

-

Input the consolidated list of gene names for the protein targets into a PPI database such as STRING or BioGRID.

-

Construct a PPI network where the nodes represent the protein targets and the edges represent known interactions between them.

-

-

Network Analysis and Visualization:

-

Import the PPI network into a network visualization and analysis software like Cytoscape.

-

Analyze the network topology to identify highly connected nodes (hubs) and densely connected regions (modules). These often represent proteins and protein complexes of high biological significance.

-

-

Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the proteins in the network. This analysis will identify the biological processes, molecular functions, cellular components, and signaling pathways that are significantly associated with the potential targets of this compound.

-

Target Prioritization: Prioritize the potential targets based on a combination of factors:

-

High binding affinity from reverse docking.

-

High pharmacophore fit score.

-

High centrality in the PPI network (e.g., degree, betweenness).

-

Involvement in key signaling pathways relevant to the known activities of anthracyclines (e.g., cancer, microbial infections).

-

Data Presentation

The quantitative data generated from the in silico analyses should be summarized in a clear and structured format to facilitate comparison and interpretation.

| Prediction Method | Potential Target | Gene Name | Binding Affinity (kcal/mol) | Pharmacophore Fit Score | PPI Network Degree | Associated Pathway (KEGG) |

| Reverse Docking | Topoisomerase II alpha | TOP2A | -10.2 | N/A | 45 | hsa03030: DNA replication |

| Reverse Docking | Cyclin-dependent kinase 2 | CDK2 | -9.8 | N/A | 89 | hsa04110: Cell cycle |

| Pharmacophore | Mitogen-activated protein kinase 1 | MAPK1 | N/A | 0.85 | 152 | hsa04010: MAPK signaling pathway |

| Both | Proto-oncogene c-Src | SRC | -9.5 | 0.78 | 210 | hsa05200: Pathways in cancer |

| Reverse Docking | DNA polymerase beta | POLB | -9.1 | N/A | 23 | hsa03410: Base excision repair |

| Pharmacophore | Phosphoinositide 3-kinase | PIK3CA | N/A | 0.72 | 112 | hsa04151: PI3K-Akt signaling pathway |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of a Predicted Signaling Pathway

Based on the network pharmacology analysis, a key signaling pathway potentially modulated by this compound can be visualized. The following diagram illustrates a hypothetical involvement of this compound's predicted targets in the PI3K-Akt signaling pathway.

Conclusion

This technical guide has detailed a comprehensive in silico workflow for the prediction of the biological targets of this compound. By integrating ligand-based and structure-based approaches with network pharmacology, this strategy provides a powerful framework for generating high-confidence hypotheses for experimental validation. The methodologies and protocols described herein are intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery, ultimately facilitating a deeper understanding of this compound's mechanism of action and accelerating its potential translation into a clinically valuable therapeutic agent.

Nothramicin: A Technical Guide to its Relationship with Anthracycline Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nothramicin is a novel antibiotic identified as a member of the anthracycline class.[1] While specific quantitative data on its bioactivity is not yet widely available, its structural classification allows for a comparative analysis with well-established anthracyclines like doxorubicin and daunorubicin. This technical guide provides an in-depth overview of the core characteristics of anthracyclines, including their mechanisms of action, and presents a framework for the future evaluation of this compound. Detailed experimental protocols for key assays are provided to facilitate further research into this promising new antibiotic.

Introduction to this compound and the Anthracycline Family

This compound is a recently discovered antibiotic isolated from Nocardia sp. MJ896-43F17.[1] Spectroscopic analysis has confirmed its classification as an anthracycline antibiotic.[1] The anthracycline family of compounds, which includes clinically vital drugs such as doxorubicin and daunorubicin, are renowned for their potent anticancer activity. They are characterized by a tetracyclic aglycone core linked to a sugar moiety. The primary mechanisms of action for anthracyclines involve DNA intercalation and the inhibition of topoisomerase II, leading to the induction of DNA damage and subsequent cell death.

Given that this compound is a new entrant in this class, this guide will leverage the extensive knowledge of other anthracyclines to infer its likely mechanisms and to provide a roadmap for its comprehensive biological and pharmacological characterization.

Comparative Quantitative Data

While specific quantitative data for this compound is not available in the public domain, the following tables summarize key bioactivity parameters for the well-studied anthracyclines, doxorubicin and daunorubicin, to serve as a benchmark for future studies on this compound.

Table 1: Comparative Cytotoxicity (IC50) of Anthracyclines Against Various Cancer Cell Lines

| Anthracycline | Cell Line | IC50 (µM) | Incubation Time (h) |

| Doxorubicin | MCF-7 (Breast) | 0.08 - 0.5 | 48 - 72 |

| Doxorubicin | HeLa (Cervical) | ~0.1 - 1.0 | 48 - 72 |

| Doxorubicin | A549 (Lung) | ~0.2 - 2.0 | 48 - 72 |

| Doxorubicin | HL-60 (Leukemia) | ~0.01 - 0.1 | 48 - 72 |

| Daunorubicin | HL-60 (Leukemia) | ~0.01 - 0.05 | 48 - 72 |

| Daunorubicin | K562 (Leukemia) | ~0.02 - 0.1 | 48 - 72 |

Note: IC50 values can vary significantly based on the specific cell line, experimental conditions, and assay used.

Table 2: Comparative DNA Binding Affinity of Anthracyclines

| Anthracycline | Method | DNA Source | Binding Constant (K) (M⁻¹) |

| Doxorubicin | Spectrofluorometry | Calf Thymus DNA | 1.0 - 5.0 x 10⁶ |

| Daunorubicin | Spectrofluorometry | Calf Thymus DNA | 0.5 - 3.0 x 10⁶ |

Core Mechanisms of Action: A Framework for this compound

Based on its structural class, this compound is predicted to share the primary mechanisms of action of other anthracyclines.

DNA Intercalation and Topoisomerase II Poisoning

Anthracyclines intercalate between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription. Furthermore, they act as topoisomerase II "poisons." They stabilize the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, a highly cytotoxic lesion that triggers apoptotic cell death.

Signaling Pathways Implicated in Anthracycline Activity

The cytotoxic effects of anthracyclines are mediated through a complex network of cellular signaling pathways.

Anthracyclines trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The accumulation of DNA damage is a primary trigger for the intrinsic pathway, leading to the release of cytochrome c from mitochondria and the activation of caspases.

A significant contributor to both the anticancer effects and the cardiotoxicity of anthracyclines is the generation of reactive oxygen species (ROS). The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide. This oxidative stress can damage cellular components, including DNA, lipids, and proteins, and activate stress-related signaling pathways.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Some studies suggest that anthracyclines can modulate this pathway, although the exact mechanisms and consequences are complex and may be cell-type dependent. Inhibition of this pro-survival pathway could potentiate the cytotoxic effects of anthracyclines.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to characterize the biological activity of this compound and compare it to other anthracyclines.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well clear flat-bottom microplates

-

This compound and other anthracyclines (e.g., Doxorubicin as a positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound and control anthracyclines in complete medium. Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include wells with untreated cells (vehicle control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[2]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

DNA Binding Affinity: Fluorescent Intercalator Displacement (FID) Assay

This assay determines the ability of a compound to displace a fluorescent DNA intercalator, providing a measure of its DNA binding affinity.[3][4][5][6]

Materials:

-

Calf thymus DNA (or a specific DNA sequence)

-

Ethidium bromide (EtBr) or another suitable fluorescent intercalator

-

This compound and other anthracyclines

-

Assay buffer (e.g., Tris-HCl buffer with NaCl and EDTA)

-

Fluorometer or fluorescence microplate reader

-

96-well black microplates

Procedure:

-

Prepare DNA-Dye Complex: In a 96-well black plate, prepare a solution of DNA and the fluorescent intercalator (e.g., EtBr) in the assay buffer. The concentrations should be optimized to give a stable and high fluorescence signal.

-

Add Test Compound: Add serial dilutions of this compound or control anthracyclines to the wells containing the DNA-dye complex.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 15-30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the intercalating dye.

-

Data Analysis: The displacement of the fluorescent dye by the test compound will result in a decrease in fluorescence. Calculate the percentage of fluorescence quenching for each concentration. The data can be used to determine the concentration of the compound required to displace 50% of the bound dye (DC50), which is related to the binding affinity.

Topoisomerase II Inhibition: DNA Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II.[7][8][9][10]

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA) - a network of catenated DNA circles

-

Assay buffer (containing ATP and MgCl₂)

-

This compound and other anthracyclines (e.g., Etoposide as a positive control)

-

Stop solution (containing SDS and proteinase K)

-

Agarose gel electrophoresis system

-

DNA staining dye (e.g., Ethidium Bromide or SYBR Green)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and the test compound (this compound or control) at various concentrations.

-

Enzyme Addition: Add Topoisomerase IIα to the reaction mixture to initiate the decatenation reaction. Include a control reaction without any inhibitor.

-